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Introduction
The CREB-binding protein (CBP) and its paralog, p300, are histone acetyltransferases (HATs)

that play a critical role in regulating gene expression.[1] Their bromodomains recognize

acetylated lysine residues on histones and other proteins, a key step in the assembly of

transcriptional machinery at promoters and enhancers. Dysregulation of CBP/p300 activity is

implicated in a variety of diseases, including cancer, making their bromodomains attractive

therapeutic targets.

CPI703 is a small molecule inhibitor that targets the bromodomains of CBP and p300. By

competitively binding to the acetyl-lysine binding pocket, CPI703 disrupts the interaction of

CBP/p300 with chromatin, leading to the modulation of gene expression. This guide provides a

comprehensive technical overview of CPI703, including its mechanism of action, biochemical

and cellular activity, and the experimental protocols used for its characterization.

Core Mechanism of Action
CPI703 acts as a competitive inhibitor of the CBP/p300 bromodomains. The bromodomain is a

protein module that specifically recognizes and binds to acetylated lysine residues, which are

key post-translational modifications on histone tails and other proteins. This recognition is a

crucial step in chromatin remodeling and the recruitment of the transcriptional machinery to

specific gene loci.
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By occupying the acetyl-lysine binding pocket of the CBP/p300 bromodomain, CPI703 prevents

its engagement with acetylated histones. This leads to a reduction in the acetylation of histone

H3 at lysine 27 (H3K27ac), a hallmark of active enhancers and promoters.[1] The downstream

consequence is the transcriptional repression of CBP/p300 target genes, including key

oncogenes and factors involved in immune regulation.[1]

Signaling Pathway Inhibition
The inhibition of CBP/p300 bromodomains by CPI703 has been shown to impact critical

signaling pathways involved in cell proliferation, differentiation, and survival. One key pathway

affected is the regulation of T-regulatory cells (Tregs), which play a role in immune suppression.

CPI703 has been demonstrated to reduce the transcription of FOXP3, a master regulator of

Treg development and function.[1]
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Mechanism of CPI703 Action.

Quantitative Data Summary
The following table summarizes the key quantitative data for CPI703 and other representative

CBP/p300 bromodomain inhibitors for comparative purposes.
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Compound Target Assay Type IC50 (μM)
Cellular
EC50 (μM)

Reference

CPI703

CBP

Bromodomai

n

Biochemical 0.47 2.1 [1]

CPI644

CBP

Bromodomai

n

Biochemical 0.18 0.53 [1]

SGC-CBP30 CBP/p300 TR-FRET 0.021 (CBP)
0.28

(NanoBRET)
[2]

GNE-781 CBP TR-FRET 0.00094
0.0062

(BRET)
[2]

Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of

CBP/p300 inhibitors. Below are representative protocols for assays commonly used in the

characterization of compounds like CPI703.

Biochemical Inhibition Assay (Time-Resolved
Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the ability of a test compound to disrupt the interaction between the CBP

bromodomain and an acetylated histone peptide.

Workflow Diagram:

TR-FRET Assay Workflow

Start

Dispense Reagents:
- GST-tagged CBP-BD

- Biotinylated H4K16ac peptide
- Test Compound (CPI703)

Incubate
Add Detection Reagents:

- Europium-labeled anti-GST Ab
- Streptavidin-Allophycocyanin (SA-APC)

Incubate
Read Plate

(Excitation at 320 nm,
Emission at 615 nm & 665 nm)

Analyze Data
(Calculate TR-FRET ratio and IC50)

End
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TR-FRET Assay Workflow.

Protocol:

Reagent Preparation:

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20.

Prepare serial dilutions of CPI703 in DMSO, then dilute in assay buffer.

Prepare a solution containing GST-tagged CBP bromodomain and a biotinylated histone

H4 acetylated at lysine 16 (H4K16ac) peptide in assay buffer.

Assay Procedure:

In a 384-well plate, add the test compound solution.

Add the CBP bromodomain and histone peptide solution to all wells.

Incubate at room temperature for 30 minutes.

Add a solution containing Europium-labeled anti-GST antibody and Streptavidin-

Allophycocyanin (SA-APC) to all wells.

Incubate at room temperature for 60 minutes in the dark.

Data Acquisition and Analysis:

Read the plate using a TR-FRET-compatible plate reader with an excitation wavelength of

320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

The TR-FRET ratio is calculated as (665 nm emission / 615 nm emission) * 10,000.

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data

to a sigmoidal dose-response curve to determine the IC50 value.
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Cellular Target Engagement Assay (NanoBRET™)
This assay quantifies the engagement of CPI703 with the CBP bromodomain in living cells.

Workflow Diagram:

NanoBRET Assay Workflow

Start
Transfect Cells with:

- CBP-NanoLuc® fusion vector
- Histone H3.3-HaloTag® vector

Plate transfected cells
in 96-well plate

Add HaloTag® NanoBRET™ 618 Ligand
and Test Compound (CPI703)

Incubate Add NanoBRET™ Nano-Glo® Substrate
Read Plate

(Donor emission at 460 nm,
Acceptor emission at >600 nm)

Analyze Data
(Calculate NanoBRET ratio and EC50)

End
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NanoBRET Assay Workflow.

Protocol:

Cell Preparation:

Co-transfect HEK293 cells with plasmids encoding for CBP bromodomain fused to

NanoLuc® luciferase and Histone H3.3 fused to HaloTag®.

After 24 hours, harvest and plate the transfected cells in a 96-well plate.

Assay Procedure:

Prepare serial dilutions of CPI703.

Add the HaloTag® NanoBRET™ 618 Ligand to the cells, followed by the addition of the

CPI703 dilutions.

Incubate the plate at 37°C in a CO2 incubator for 2 hours.

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

Data Acquisition and Analysis:
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Read the plate on a luminometer equipped with filters for donor emission (460 nm) and

acceptor emission (>600 nm).

Calculate the corrected NanoBRET ratio by subtracting the background signal (cells with

no HaloTag® ligand) from the experimental signal and then dividing the acceptor emission

by the donor emission.

Plot the NanoBRET ratio against the logarithm of the inhibitor concentration and fit the

data to determine the cellular EC50 value.

Conclusion
CPI703 is a valuable chemical probe for studying the biological functions of CBP/p300

bromodomains. Its ability to inhibit the interaction of these key epigenetic regulators with

chromatin provides a powerful tool for dissecting their roles in gene transcription and cellular

processes. The data and protocols presented in this guide offer a comprehensive resource for

researchers and drug development professionals working in the field of epigenetics and

oncology. Further investigation into the selectivity, in vivo efficacy, and

pharmacokinetic/pharmacodynamic properties of CPI703 and related compounds will be crucial

for advancing this class of inhibitors towards clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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